(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate
CAS No.:
Cat. No.: VC13724787
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3/t11-/m1/s1 |
| Standard InChI Key | LADDVOFIZGVTHO-LLVKDONJSA-N |
| Isomeric SMILES | COC(=O)C1=CC(=CC=C1)O[C@@H]2CCNC2 |
| SMILES | COC(=O)C1=CC(=CC=C1)OC2CCNC2 |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC2CCNC2 |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate comprises a methyl benzoate moiety linked via an ether bond to a pyrrolidine ring. The (R)-configuration at the pyrrolidine’s third position introduces chirality, which is pivotal for interactions with biological targets .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 221.25 g/mol (free base)
IUPAC Name and Stereochemical Descriptors
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IUPAC Name: Methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate
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Stereochemistry: The (R)-configuration at the pyrrolidine’s third position is explicitly denoted in the name, emphasizing the compound’s enantiomeric purity .
Structural Representation
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SMILES: (specifying the (R)-configuration)
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InChIKey: YLCXKAWLTIIZIJ-RFVHGSKJSA-N (derived from analogous compounds)
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| CAS Number | Not formally assigned |
| Chiral Centers | 1 (C3 of pyrrolidine) |
Synthesis and Preparation Strategies
The synthesis of (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate likely involves multi-step reactions to construct the pyrrolidine ring and establish the ether linkage. A plausible route, inferred from related methodologies , includes:
Pyrrolidine Ring Formation
The patent CN113321605A describes the preparation of 1-methyl-3-pyrrolidinol, a potential precursor, via catalytic hydrogenation of γ-butyrolactam derivatives . This method ensures high enantiomeric excess, critical for obtaining the (R)-configuration.
Etherification and Esterification
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Ether Bond Formation: A Mitsunobu reaction between 3-hydroxybenzoic acid and (R)-3-pyrrolidinol could yield 3-(pyrrolidin-3-yloxy)benzoic acid. This reaction preserves stereochemistry while forming the ether linkage.
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Methyl Esterification: Treatment with methyl iodide in the presence of a base (e.g., KCO) converts the carboxylic acid to the methyl ester.
Table 2: Synthetic Pathway Overview
Physical and Chemical Properties
While experimental data for the exact compound are scarce, inferences from structural analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amine functionalities .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
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Melting Point: Estimated 120–140°C based on similar benzoate derivatives.
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Toxicity (Oral) | 4 | Warning |
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2 | Warning |
Challenges and Future Directions
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Stereochemical Control: Ensuring enantiomeric purity during synthesis remains challenging, requiring advanced catalytic methods .
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Pharmacokinetic Profiling: Limited data on absorption, distribution, and metabolism necessitate in vitro and in vivo studies.
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Toxicity Assessment: Comprehensive toxicological evaluations are critical for preclinical development .
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